α-Muurolene

Vue d'ensemble

Description

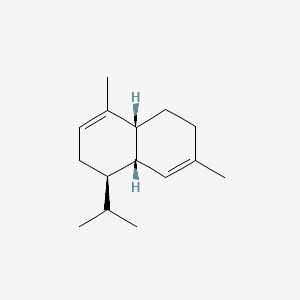

α-Muurolene is a sesquiterpene with the molecular formula C15H24 . It is a natural product that is biosynthesized by sesquiterpene synthases . It is found in various plants and fungi .

Synthesis Analysis

α-Muurolene is synthesized by sesquiterpene synthases (STSs). In a study, it was found that FvSTS03, a sesquiterpene synthase from the edible fungi Flammulina velutipes, produced α-Muurolene . The synthesis of α-Muurolene can also be influenced by environmental factors. For instance, it was found that processing tea leaves under low-temperature conditions may be conducive to the biosynthesis of α-Muurolene .Molecular Structure Analysis

The molecular structure of α-Muurolene can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

α-Muurolene is produced as a result of the cyclization reaction mechanism of sesquiterpene synthases . It was found that FvSTS03 predominantly produced Δ-cadinol, with small amounts of minor products, including γ-muurolene, α-muurolene, β-cadinene, and α-cadinol .Physical And Chemical Properties Analysis

α-Muurolene has a molecular weight of 204.3511 . More detailed physical and chemical properties may be available in specialized chemical databases .Applications De Recherche Scientifique

Enhanced Production in Plant Cell Cultures : α-Muurolene was found in significantly higher concentrations in methyl jasmonate-induced Persicaria minor cell suspension cultures, indicating its enhanced production in plant cell culture systems (Sellapan, Rohani, & Noor, 2018).

Influence on Grape and Wine Aroma : α-Muurolene levels in grapes were observed to increase with UV attenuation, affecting the terpene composition that contributes to the flavor and aroma of grapes and wine (Miao, Luo, Liu, Howell, & Zhang, 2020).

Chemical Fingerprinting in Olive Oils : α-Muurolene has been used in the chemical fingerprinting of extra virgin olive oil, aiding in the classification and traceability of olive oil varieties (Damascelli & Palmisano, 2013).

Identification in Traditional Medicinal Preparations : α-Muurolene was identified as a main component in Calendula officinalis and Eucalyptus globulus tinctures, commonly used in traditional medicine and topical preparations (Savchenko, 2018).

Role in Dairy Product Differentiation : The presence of α-Muurolene was instrumental in differentiating milk and cheese products based on seasonal feeding regimens in sheep flocks (Valdivielso, Renobales, Aldai, & Barrón, 2017).

In Vitro and In Vivo Anticancer Potential : α-Muurolene was a major constituent in the essential oil from Xylopia laevigata leaves, which showed significant in vitro and in vivo anticancer potential (Quintans et al., 2013).

Antimicrobial Properties : The antimicrobial properties of α-Muurolene were observed in the study of essential oils from various plants, indicating its potential in the development of antimicrobial agents (Melliou, Stratis, & Chinou, 2007).

Antifungal Activity : α-Muurolene exhibited antifungal activity against various plant pathogenic fungi, suggesting its potential use in agricultural fungicides (Chang et al., 2008).

Insecticidal Properties : The essential oil containing α-Muurolene from Baccharis dracunculifolia showed effective insecticidal activity against Cochliomyia macellaria, a species of blowfly (Chaaban et al., 2018).

Cytotoxic Activity : α-Muurolene was a major compound in the n-hexane fraction of Myristica fatua Houtt leaves, which demonstrated potent cytotoxic activity against MCF-7 breast cancer cell lines (Fajriah et al., 2017).

Mécanisme D'action

Orientations Futures

Research on α-Muurolene is ongoing. For instance, it was found that α-Muurolene content was higher in winter dry tea, contributing to its distinct woody aroma . Future research could investigate the influence of environmental factors on the biosynthesis of α-Muurolene . Additionally, α-Muurolene and other sesquiterpenes could be explored for potential antiviral properties against SARS-CoV-2 .

Propriétés

IUPAC Name |

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYBMKBYCGXDH-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275971, DTXSID601020738 | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-alpha-Muurolene | |

CAS RN |

17627-24-6, 31983-22-9 | |

| Record name | (+)-α-Muurolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Muurolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.